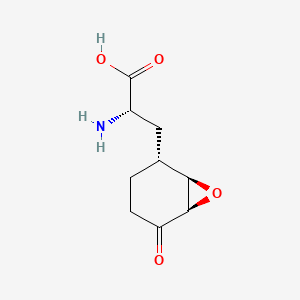

Anticapsin

Descripción

Propiedades

Número CAS |

28978-07-6 |

|---|---|

Fórmula molecular |

C9H13NO4 |

Peso molecular |

199.20 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid |

InChI |

InChI=1S/C9H13NO4/c10-5(9(12)13)3-4-1-2-6(11)8-7(4)14-8/h4-5,7-8H,1-3,10H2,(H,12,13)/t4-,5-,7+,8-/m0/s1 |

Clave InChI |

KHVZXXWDPSCGEK-MGVQOFIGSA-N |

SMILES isomérico |

C1CC(=O)[C@H]2[C@@H]([C@@H]1C[C@@H](C(=O)O)N)O2 |

SMILES canónico |

C1CC(=O)C2C(C1CC(C(=O)O)N)O2 |

Sinónimos |

anticapsin |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling Anticapsin: A Technical Guide to its Discovery and Isolation from Streptomyces griseoplanus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and purification of anticapsin, an antibiotic produced by the bacterium Streptomyces griseoplanus. This compound is a metabolite of significant interest due to its unique structure and biological activity, primarily its inhibition of capsule formation in pathogenic bacteria such as Streptococcus pyogenes. This document details the original fermentation and purification protocols, presents available quantitative data, and visualizes the key experimental workflows and the hypothesized biosynthetic pathway.

Discovery and Initial Characterization

This compound was first identified as a fermentation product of Streptomyces griseoplanus that exhibited inhibitory effects on the formation of the hyaluronic acid capsule of Streptococcus pyogenes. Initial studies by Boeck et al. in 1971 focused on optimizing the production of this novel metabolite, laying the groundwork for its subsequent isolation and characterization.[1] The structure of this compound was later elucidated by Shah et al. in 1970, revealing it to be an epoxy-keto-amino acid with the empirical formula C₉H₁₃NO₄.[2]

Fermentation for this compound Production

The production of this compound by Streptomyces griseoplanus is highly dependent on the composition of the fermentation medium and the culture conditions. Key factors influencing the yield include the carbon source, phosphate levels, and aeration.

Fermentation Medium and Conditions

Optimal production of this compound is achieved in a complex medium with high concentrations of carbohydrates. Sucrose has been identified as the most effective carbon source, with an optimal concentration of 150 g/liter .[1][3] The addition of dibasic potassium phosphate (K₂HPO₄) has also been shown to enhance production.[1][3] Aeration is another critical factor, as dissolved oxygen is essential for both the synthesis and stability of this compound.[1][3]

Table 1: Optimized Fermentation Medium for this compound Production

| Component | Concentration (g/L) |

| Sucrose | 150 |

| Peptone | 10 |

| Yeast Extract | 5 |

| K₂HPO₄ | 2 |

| MgSO₄·7H₂O | 0.5 |

| FeSO₄·7H₂O | 0.01 |

| CaCO₃ | 2 |

Note: The exact composition can be further optimized based on the specific strain of Streptomyces griseoplanus and fermenter design.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A vegetative inoculum of Streptomyces griseoplanus is prepared by growing the culture in a suitable seed medium for 48-72 hours at 28°C on a rotary shaker.

-

Fermentation: The production fermenter containing the optimized fermentation medium is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The fermentation is carried out at 28°C for 96-120 hours.

-

Aeration and Agitation: The fermenter is aerated with sterile air at a rate of 0.5-1.0 volume of air per volume of medium per minute (vvm) and agitated at 200-300 rpm to ensure adequate dissolved oxygen levels.

-

Monitoring: The pH of the culture is monitored and maintained between 6.5 and 7.5. The production of this compound is typically assayed by monitoring the inhibition of capsule formation in Streptococcus pyogenes.

Caption: Workflow for the fermentation of Streptomyces griseoplanus for this compound production.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process to separate the target molecule from other cellular components and media constituents. The original method developed by Shah et al. (1970) provides a robust framework for obtaining purified this compound.

Quantitative Data on Purification

While the original publications do not provide a detailed, step-by-step purification table with specific yields and purification folds for each step, the overall process is described. The following table is a representative illustration of a typical purification scheme for a secondary metabolite from a Streptomyces fermentation, based on the described methodologies. The values are hypothetical and serve to demonstrate the expected trend in a successful purification process.

Table 2: Representative Purification of this compound

| Purification Step | Total Volume (L) | Total Activity (Units) | Total Protein (mg) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Culture Filtrate | 100 | 200,000 | 50,000 | 4 | 100 | 1 |

| Carbon Adsorption/Elution | 5 | 160,000 | 5,000 | 32 | 80 | 8 |

| Ion-Exchange Chromatography | 1 | 120,000 | 600 | 200 | 60 | 50 |

| Gel Filtration Chromatography | 0.2 | 80,000 | 80 | 1000 | 40 | 250 |

| Crystallization | 0.05 | 60,000 | 30 | 2000 | 30 | 500 |

Note: "Units" of activity would be determined by a biological assay, such as the inhibition of capsule formation in S. pyogenes.

Experimental Protocols: Isolation and Purification

-

Harvest and Filtration: The fermentation broth is harvested and the mycelium is removed by filtration or centrifugation to obtain the culture filtrate.

-

Carbon Adsorption: The pH of the culture filtrate is adjusted to 7.0, and activated carbon (e.g., Darco G-60) is added (2-3% w/v). The mixture is stirred for 1-2 hours to allow for the adsorption of this compound.

-

Elution: The carbon is collected by filtration and washed with water. This compound is then eluted from the carbon using an aqueous solvent, such as 80% acetone or 50% methanol.

-

Concentration: The eluate is concentrated under reduced pressure to remove the organic solvent.

-

Ion-Exchange Chromatography: The concentrated aqueous solution is applied to a cation-exchange resin column (e.g., Dowex 50W-X2, H⁺ form). The column is washed with water, and this compound is eluted with a dilute base, such as 0.1 N ammonium hydroxide.

-

Gel Filtration Chromatography: The active fractions from the ion-exchange chromatography are pooled, concentrated, and further purified by gel filtration chromatography on a column of Sephadex G-10 or a similar resin, eluting with water.

-

Crystallization: The purified this compound fractions are concentrated and crystallized from a suitable solvent system, such as aqueous ethanol or acetone, to yield pure crystalline this compound.

Caption: Experimental workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in detail in Bacillus subtilis, where it is produced as the C-terminal residue of the dipeptide antibiotic bacilysin. While the specific genetic and enzymatic details in Streptomyces griseoplanus are not as extensively characterized, the pathway in B. subtilis provides a strong hypothetical model.

Hypothesized Biosynthetic Pathway in Streptomyces griseoplanus

The biosynthesis of this compound in B. subtilis initiates from the primary metabolite prephenate, an intermediate in the aromatic amino acid biosynthetic pathway. A four-enzyme cascade converts prephenate to tetrahydrotyrosine, a key intermediate. It is plausible that a similar pathway exists in Streptomyces griseoplanus.

The proposed key enzymatic steps are:

-

Prephenate Decarboxylation: An unusual prephenate decarboxylase (BacA in B. subtilis) catalyzes the decarboxylation of prephenate without aromatization of the ring.

-

Allylic Isomerization: A subsequent isomerization (catalyzed by BacB in B. subtilis) forms a conjugated dienone.

-

Reduction: A reductase (YwfH in B. subtilis) catalyzes the conjugate addition of a hydride to the dienone.

-

Transamination: Finally, an aminotransferase (YwfG in B. subtilis) converts the resulting keto acid to tetrahydrotyrosine.

Further enzymatic steps, likely involving epoxidation and oxidation, would be required to convert tetrahydrotyrosine to the final this compound structure.

Caption: Hypothesized biosynthetic pathway of this compound in Streptomyces griseoplanus.

Conclusion

This technical guide has provided a comprehensive overview of the discovery and isolation of this compound from Streptomyces griseoplanus. The detailed protocols for fermentation and purification, based on the foundational research in this field, offer a valuable resource for researchers and drug development professionals. While quantitative data from the original studies is limited, the representative purification table illustrates the expected outcomes. The elucidation of the biosynthetic pathway in Bacillus subtilis provides a strong framework for future genetic and enzymatic studies in Streptomyces griseoplanus to fully unravel the biosynthesis of this important antibiotic. Further research into the genetic regulation of this compound production could lead to strain improvement and enhanced yields, facilitating its potential therapeutic applications.

References

- 1. Production of this compound by Streptomyces griseoplanus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of this compound biosynthesis reveals a four-enzyme pathway to tetrahydrotyrosine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of this compound by Streptomyces griseoplanus - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Elucidation of the Anticapsin Biosynthetic Pathway in Bacillus subtilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticapsin, a potent antibiotic with a unique epoxycyclohexanone structure, is a non-proteinogenic amino acid produced by Bacillus subtilis. It is synthesized as the C-terminal residue of the dipeptide L-alanyl-L-anticapsin, also known as bacilysin. The antimicrobial activity of bacilysin is attributed to the this compound moiety, which is released within target cells by peptidases. This compound then irreversibly inhibits glucosamine-6-phosphate synthase, a crucial enzyme in the biosynthesis of the bacterial cell wall, by acting as a glutamine mimic.[1][2] The elucidation of its biosynthetic pathway has been a subject of significant research, revealing a fascinating series of enzymatic transformations that divert a primary metabolite from the aromatic amino acid pathway into a complex secondary metabolite.

This technical guide provides a comprehensive overview of the this compound biosynthetic pathway in Bacillus subtilis, detailing the enzymes, intermediates, and reaction mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows to aid researchers in this field.

The this compound Biosynthetic Gene Cluster

The biosynthesis of bacilysin is encoded by the bac (or ywf) gene cluster in Bacillus subtilis. This cluster comprises a series of genes, including bacA, bacB, bacC, bacD, and bacE, as well as the adjacent ywfG (also referred to as bacF) and ywfH (also referred to as bacG) genes.[1][3] These genes encode the enzymatic machinery required for the conversion of the primary metabolite prephenate into this compound and its subsequent ligation to L-alanine to form bacilysin.

The Biosynthetic Pathway: From Prephenate to Bacilysin

The this compound biosynthetic pathway is a multi-step enzymatic cascade that begins with the shikimate pathway intermediate, prephenate. The pathway can be broadly divided into the formation of the tetrahydrotyrosine intermediate and the subsequent modifications to yield the final this compound structure, followed by the formation of bacilysin.

Formation of Tetrahydrotyrosine (H4Tyr)

The initial phase of the pathway involves four key enzymes: BacA, BacB, YwfH (BacG), and YwfG (BacF), which collaboratively convert prephenate to tetrahydrotyrosine (H4Tyr).

-

Step 1: Prephenate Decarboxylation by BacA. The pathway initiates with the action of BacA, a prephenate decarboxylase. Unlike typical prephenate dehydratases or dehydrogenases that lead to aromatization, BacA catalyzes a non-aromatizing decarboxylation of prephenate. This unique reaction involves the protonation at C8 to produce an isomerized and unstable intermediate, dihydro-4-hydroxyphenylpyruvate (H2HPP) regioisomer 4, which exhibits an absorbance maximum at 258 nm.[1]

-

Step 2: Allylic Isomerization by BacB. The unstable H2HPP regioisomer 4 is then rapidly converted to a more stable, conjugated dienone, H2HPP regioisomer 5, with an absorbance maximum at 295 nm. This allylic isomerization is catalyzed by the enzyme BacB.[1][4]

-

Step 3: Conjugate Reduction by YwfH (BacG). The conjugated H2HPP regioisomer 5 serves as the substrate for the NADH-dependent short-chain reductase, YwfH (also referred to as BacG). This enzyme catalyzes the conjugate addition of a hydride to the C4 olefinic terminus, yielding tetrahydro-4-hydroxyphenylpyruvate (H4HPP).[1][3]

-

Step 4: Transamination by YwfG (BacF). The final step in the formation of the core amino acid structure is the transamination of the keto acid H4HPP. The enzyme YwfG (also referred to as BacF), a pyridoxal 5'-phosphate (PLP)-dependent transaminase, utilizes L-phenylalanine as the amino donor to convert H4HPP into tetrahydrotyrosine (H4Tyr).[1][3]

Late-Stage Modifications and Bacilysin Formation

The conversion of tetrahydrotyrosine to the final active antibiotic involves a series of tailoring reactions, including epoxidation and oxidation, followed by ligation to L-alanine.

-

Step 5: Epoxidation. A crucial step in the formation of the this compound "warhead" is the epoxidation of the cyclohexene ring of a tetrahydrotyrosine-related intermediate. The precise timing and the specific enzyme responsible for this epoxidation are still under investigation, though it is hypothesized to occur prior to the final oxidation step.

-

Step 6: Oxidation by BacC. BacC, an NAD+-dependent dehydrogenase, is responsible for the oxidation of the C7-hydroxyl group of the this compound precursor to a ketone.[2] This oxidation is a critical step for the biological activity of this compound.

-

Step 7: Ligation by BacD. The final step in bacilysin biosynthesis is the ATP-dependent ligation of L-alanine to the amino group of the newly synthesized L-anticapsin. This reaction is catalyzed by the L-amino acid ligase, BacD, resulting in the formation of the dipeptide antibiotic, bacilysin.[2][4] BacD exhibits a degree of substrate promiscuity, being able to ligate L-alanine to various this compound precursors.[4]

Quantitative Data

While comprehensive kinetic data for all enzymes in the pathway are not fully available in a consolidated format, the following table summarizes the available quantitative information regarding protein expression yields.

| Enzyme | Gene Name | Expression System | Purification Tag | Yield (mg/L of culture) | Reference |

| BacA | bacA (ywfB) | E. coli | N-terminal His-tag | 12 | [1] |

| BacB | bacB (ywfC) | E. coli | N-terminal His-tag | 26 | [1] |

| BacC | bacC (ywfD) | E. coli | N-terminal His-tag | 37.5 | [1] |

| YwfG (BacF) | ywfG | E. coli | N-terminal His-tag | 20 | [1] |

| YwfH (BacG) | ywfH | E. coli | N-terminal His-tag | 20 | [1] |

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and assay of the key enzymes involved in the this compound biosynthetic pathway, based on published literature.

Protocol 1: Expression and Purification of Bac Pathway Enzymes

This protocol describes the general procedure for the heterologous expression and purification of BacA, BacB, BacC, YwfG (BacF), and YwfH (BacG) from E. coli.

1. Gene Amplification and Cloning:

- Amplify the respective genes (bacA, bacB, bacC, ywfG, ywfH) from B. subtilis 168 genomic DNA using PCR with appropriate primers.

- Clone the PCR products into an expression vector (e.g., pET vector) containing an N-terminal His-tag sequence.

- Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

- Inoculate a starter culture of the transformed E. coli strain in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

- Use the overnight culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation to remove cell debris.

- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- For enzymes like BacA that may require further purification, perform size-exclusion chromatography (gel filtration) using a suitable column and buffer.

- Analyze the purity of the protein fractions by SDS-PAGE.

- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol) and store at -80°C. Note: BacB may require glycerol for stability.[1]

Protocol 2: In Vitro Reconstitution of Tetrahydrotyrosine (H4Tyr) Synthesis

This protocol describes the stepwise in vitro conversion of prephenate to tetrahydrotyrosine using the purified enzymes.

1. Reaction Setup:

- Prepare a reaction mixture containing:

- 50 mM Potassium Phosphate buffer, pH 8.0

- Substrate: Prephenate (e.g., 2 mM)

- Enzymes: BacA, BacB, YwfH (BacG), and YwfG (BacF) (e.g., 1-5 µM each)

- Cofactors: NADH (for YwfH) and L-Phenylalanine (for YwfG) in excess (e.g., 2-fold molar excess over prephenate). PLP can be added to support YwfG activity.[1]

- The reaction can be performed in a stepwise manner, adding one enzyme at a time and analyzing the intermediate, or by adding all enzymes simultaneously.

2. Incubation:

- Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 1-12 hours).

3. Reaction Quenching and Analysis:

- Quench the reaction by removing the enzymes, for example, by filtration through a molecular weight cutoff filter.

- Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or by Nuclear Magnetic Resonance (NMR) spectroscopy.

- For HPLC analysis of amino acids, derivatization with o-phthaldialdehyde (OPA) can be used for fluorescent detection.[1]

Protocol 3: Characterization of Intermediates by NMR Spectroscopy

This protocol outlines the general steps for the structural elucidation of the biosynthetic intermediates using NMR.

1. Sample Preparation:

- Scale up the enzymatic reactions as described in Protocol 2 to produce sufficient material for NMR analysis (typically in the milligram range).

- To avoid sample degradation during lyophilization, especially for unstable intermediates like H2HPP regioisomer 4, perform the reaction in D2O-based buffer.[1]

- After the reaction, remove the enzyme by filtration. The filtrate can be directly used for NMR analysis.

2. NMR Data Acquisition:

- Acquire 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

- Use appropriate solvent suppression techniques if the sample is in a protonated buffer.

3. Data Analysis:

- Analyze the chemical shifts, coupling constants, and correlation peaks in the 2D spectra to determine the chemical structure and stereochemistry of the intermediates.

- Deuterium incorporation studies, by running the enzymatic reactions in D2O, can provide valuable mechanistic insights.[1]

Visualizations

Signaling Pathway Diagram

Caption: The enzymatic cascade of the this compound biosynthetic pathway in Bacillus subtilis.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the study of this compound biosynthetic enzymes.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Bacillus subtilis has unveiled a remarkable example of how bacteria evolve to produce complex and potent antimicrobial compounds from simple metabolic precursors. The pathway involves a series of unusual enzymatic reactions, including a non-aromatizing decarboxylation and a key epoxidation step. While significant progress has been made in identifying the enzymes and intermediates, further research is needed to fully characterize the kinetics of each enzymatic step and to definitively identify and characterize the epoxidase responsible for the formation of the crucial epoxycyclohexanone ring. A complete in vitro reconstitution of the entire pathway to produce this compound from prephenate remains a key goal. Understanding the intricate details of this pathway not only provides fundamental insights into microbial secondary metabolism but also opens avenues for the bioengineering of novel antibiotics and other valuable specialty chemicals.

References

- 1. Investigation of this compound Biosynthesis Reveals a Four-Enzyme Pathway to Tetrahydrotyrosine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural and enzymatic characterization of BacD, an L-amino acid dipeptide ligase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of L-anticapsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-anticapsin, a non-proteinogenic amino acid with antibiotic properties, presents a unique and complex chemical architecture. This guide provides a comprehensive overview of the chemical structure and stereochemistry of L-anticapsin, intended for researchers, scientists, and professionals in drug development. The document details its structural features, stereochemical configuration, and physicochemical properties, supported by available spectroscopic data. Furthermore, it outlines the biosynthetic pathway and methodologies for its isolation, offering a valuable resource for further research and development of anticapsin-based therapeutics.

Chemical Structure

L-anticapsin is a bicyclic epoxy ketone derivative of L-alanine. Its systematic IUPAC name is (2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid [1]. The molecular formula is C₉H₁₃NO₄ , with a molecular weight of 199.20 g/mol [1].

The structure consists of two main components:

-

An L-alanine moiety , providing the amino acid backbone.

-

A 7-oxabicyclo[4.1.0]heptan-5-one ring system , which is a cyclohexanone ring fused to an epoxide. This bicyclic system is attached to the β-carbon of the L-alanine.

The key functional groups present in L-anticapsin are:

-

A primary amine (-NH₂)

-

A carboxylic acid (-COOH)

-

A ketone (C=O)

-

An epoxide ring

The unique combination of these functionalities contributes to its biological activity.

Stereochemistry

The stereochemistry of L-anticapsin is crucial for its biological function. The molecule contains four chiral centers, leading to a specific three-dimensional arrangement. The absolute configuration of these stereocenters is defined in its IUPAC name:

-

Cα of the alanine moiety: (S)-configuration, consistent with naturally occurring L-amino acids.

-

Carbons in the bicyclic ring system: (1R, 2S, 6R).

The specific spatial arrangement of the atoms is essential for its interaction with biological targets, such as glucosamine-6-phosphate synthase, which it inhibits[2]. The determination of the absolute configuration was historically achieved through a combination of spectroscopic techniques, including optical rotatory dispersion (ORD) and circular dichroism (CD), and was later confirmed by total synthesis of its epimers[3][4].

Physicochemical and Spectroscopic Data

| Property | Value/Description | Reference |

| Molecular Formula | C₉H₁₃NO₄ | [1] |

| Molecular Weight | 199.20 g/mol | [1] |

| IUPAC Name | (2S)-2-amino-3-[(1R,2S,6R)-5-oxo-7-oxabicyclo[4.1.0]heptan-2-yl]propanoic acid | [1] |

| Appearance | Crystalline solid | [3] |

| UV Spectrum | Data not explicitly tabulated in recent literature. | |

| IR Spectrum | Data not explicitly tabulated in recent literature. | |

| ¹H NMR Spectrum | Data not explicitly tabulated in recent literature. | |

| ¹³C NMR Spectrum | Data not explicitly tabulated in recent literature. | |

| Optical Rotation | The optical properties (ORD and CD) were used to assign the absolute configuration, but a specific rotation value is not consistently reported in recent literature. | [3] |

Note: The lack of publicly available, detailed NMR and crystallographic data in tabular format highlights a gap in the current literature for this specific compound.

Experimental Protocols

Isolation and Purification of L-anticapsin

L-anticapsin is a naturally occurring antibiotic produced by certain strains of Streptomyces and Bacillus subtilis. The original method for its isolation and purification was described by Shah et al. (1970)[5]. The general workflow involves:

-

Fermentation: Culturing of the producing microorganism (e.g., Streptomyces griseoplanus) in a suitable nutrient medium to allow for the production of this compound.

-

Filtration: Separation of the mycelium from the culture broth by filtration.

-

Adsorption and Elution: The active compound in the filtrate is adsorbed onto a resin, such as a carbon or ion-exchange resin. Subsequent elution with a suitable solvent system allows for the recovery of a crude extract.

-

Chromatography: Further purification is achieved through a series of chromatographic techniques, which may include paper chromatography or column chromatography, to yield pure, crystalline L-anticapsin.

The purity of the final product is typically assessed by monitoring its biological activity and through spectroscopic analysis.

Biosynthesis of L-anticapsin

The biosynthesis of L-anticapsin in Bacillus subtilis is a complex enzymatic process that starts from the primary metabolite prephenate[6][7]. The pathway involves a series of enzymatic reactions catalyzed by proteins encoded by the bac gene cluster. Understanding this pathway is crucial for potential biotechnological production of L-anticapsin.

Below is a simplified representation of the key enzymatic steps in the biosynthesis of the this compound precursor, tetrahydrotyrosine.

Logical Relationship of Structural Features to Biological Activity

The biological activity of L-anticapsin as an antibiotic is intrinsically linked to its specific chemical structure and stereochemistry. The following diagram illustrates the logical flow from its molecular features to its mechanism of action.

Conclusion

L-anticapsin remains a molecule of significant interest due to its potent antibiotic activity and unique chemical structure. This guide has consolidated the available information on its chemical structure, stereochemistry, and methods of characterization and production. While the fundamental aspects of its structure are well-established, there is a noticeable lack of detailed, publicly accessible quantitative data, particularly high-resolution NMR and X-ray crystallographic data. Further investigation to fill these gaps would be highly beneficial for the scientific community, especially for those engaged in the rational design of new antibiotics based on the this compound scaffold. The elucidation of detailed synthetic protocols would also accelerate research in this area. This guide serves as a foundational resource to stimulate and support such future endeavors.

References

- 1. L-anticapsin | C9H13NO4 | CID 86583456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation, purification, and characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of this compound Biosynthesis Reveals a Four-Enzyme Pathway to Tetrahydrotyrosine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of this compound biosynthesis reveals a four-enzyme pathway to tetrahydrotyrosine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Screening for Novel Biological Activities of Anticapsin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticapsin, a C-terminal epoxycyclohexanone amino acid of the dipeptide antibiotic bacilysin, is a known inhibitor of glucosamine-6-phosphate synthase.[1][2] This mode of action confers it with antimicrobial and antifungal properties by disrupting microbial cell wall synthesis.[1][3] While its primary activity is established, the full therapeutic potential of this compound remains largely unexplored. As a structural analog of glutamine, this compound presents a compelling case for broader biological screening, particularly in areas where glutamine metabolism is a key driver of pathology, such as oncology.

This technical guide provides a framework for the systematic screening of this compound for novel biological activities. It outlines detailed experimental protocols for assessing its potential as an anticancer, antiviral, and broader-spectrum enzyme inhibitory agent. Furthermore, this document presents hypothetical quantitative data in structured tables to serve as a template for reporting screening results and utilizes Graphviz diagrams to visualize key signaling pathways and experimental workflows, offering a comprehensive resource for researchers embarking on the exploration of this compound's therapeutic potential.

I. Known Biological Activity and Rationale for Further Screening

This compound's established biological activity stems from its irreversible inhibition of glucosamine-6-phosphate synthase, a crucial enzyme in the hexosamine biosynthesis pathway.[4][5] This pathway is essential for the synthesis of peptidoglycan in bacteria and chitin in fungi, making it a specific target for antimicrobial agents.[6] this compound itself demonstrates weak antibacterial activity due to poor uptake, but it is the active warhead of the dipeptide antibiotic bacilysin, which is transported into microbial cells and then cleaved to release this compound.[2][7]

The rationale for screening this compound for novel biological activities is primarily based on its structural similarity to L-glutamine. Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, where it serves as a key source of carbon and nitrogen for biosynthesis and energy production.[8] Glutamine antagonists have shown promise as anticancer agents by disrupting cancer cell metabolism and modulating the tumor microenvironment.[1][4][8] Therefore, it is hypothesized that this compound, as a glutamine analog, may exhibit previously uncharacterized anticancer properties. Furthermore, many enzymes utilize glutamine as a substrate, opening the possibility that this compound could inhibit other key enzymes involved in various disease processes.

II. Data Presentation: Quantitative Screening Results (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from a comprehensive screening of this compound. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Anticancer Activity of this compound against a Panel of Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | MTT Assay | 75.2 |

| A549 | Lung Cancer | MTT Assay | 112.5 |

| HCT116 | Colon Cancer | MTT Assay | 89.1 |

| HeLa | Cervical Cancer | MTT Assay | 150.8 |

Table 2: Antiviral Activity of this compound

| Virus | Assay Type | EC50 (µM) |

| Human Immunodeficiency Virus (HIV-1) | Plaque Reduction Assay | > 200 |

| Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | 125.6 |

| Influenza A virus (H1N1) | Plaque Reduction Assay | > 200 |

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme Target | Enzyme Class | Assay Type | IC50 (µM) |

| Glucosamine-6-Phosphate Synthase (E. coli) | Isomerase | Spectrophotometric | 2.5[9] |

| HIV-1 Protease | Protease | FRET-based Assay | > 200 |

| Matrix Metalloproteinase-9 (MMP-9) | Protease | Fluorometric Assay | 95.3 |

III. Experimental Protocols

This section provides detailed methodologies for key experiments to screen for novel biological activities of this compound.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[2]

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Human cancer cell lines (e.g., MDA-MB-231, A549, HCT116, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Screening: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the concentration of an antiviral substance that reduces the number of viral plaques by 50% (EC50).[7][10][11]

Materials:

-

This compound stock solution

-

Virus stock (e.g., HSV-1)

-

Host cell line (e.g., Vero cells)

-

96-well cell culture plates

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Crystal violet staining solution

Protocol:

-

Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound in infection medium. Mix the this compound dilutions with a known concentration of the virus (e.g., 100 plaque-forming units/well). Incubate the mixture for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and add the virus-anticapsin mixtures to the wells. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and add 100 µL of overlay medium to each well.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until plaques are visible.

-

Plaque Visualization: Remove the overlay medium, fix the cells with 10% formalin, and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no this compound). The EC50 value is determined from a dose-response curve.

Enzyme Inhibition Screening: General Protocol

This protocol can be adapted for various enzymes. Here, we provide an example for a generic protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

This compound stock solution

-

Target enzyme (e.g., HIV-1 Protease, MMP-9)

-

FRET-based enzyme substrate

-

Assay buffer

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the enzyme and substrate solutions in assay buffer according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the this compound dilutions, the enzyme solution, and a known inhibitor as a positive control. Include a no-enzyme control and a no-inhibitor control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes.

-

Data Analysis: Determine the reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percentage of inhibition relative to the no-inhibitor control. The IC50 value can be determined from a dose-response curve.

IV. Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Potential Interruption of Glutamine Metabolism in Cancer by this compound.

Experimental Workflow Diagrams

Caption: Workflow for Anticancer Screening using the MTT Assay.

Caption: Workflow for Antiviral Screening using the Plaque Reduction Assay.

Conclusion

This technical guide provides a comprehensive framework for the systematic investigation of novel biological activities of this compound. The detailed protocols for anticancer, antiviral, and enzyme inhibition screening, along with templates for data presentation and visualizations of key pathways and workflows, offer a robust starting point for researchers. Given its structural similarity to glutamine and the critical role of glutamine metabolism in various diseases, a thorough screening of this compound is a promising avenue for the discovery of new therapeutic leads. The methodologies outlined herein are designed to be adaptable and can be expanded to include a wider range of cell lines, viruses, and enzyme targets to fully elucidate the bioactivity profile of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchhub.com [researchhub.com]

- 3. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate in cancers: from metabolism to signaling [jbr-pub.org.cn]

- 5. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioagilytix.com [bioagilytix.com]

- 8. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Initial Studies on the Antibacterial Spectrum of Anticapsin: A Technical Guide

Introduction

Anticapsin is a non-proteinogenic amino acid with a unique epoxycyclohexanone structure.[1] While it is the active molecule responsible for antibacterial effects, initial studies have shown that this compound itself is a very poor antibacterial agent when applied externally to bacteria.[2] Its potent antimicrobial activity is realized through its dipeptide precursor, bacilysin. Bacilysin, composed of an N-terminal L-alanine linked to L-anticapsin, is transported into susceptible bacterial cells.[3][4][5] Once inside the cytoplasm, peptidases cleave the dipeptide, releasing the this compound "warhead".[1][5] This guide provides an in-depth overview of the initial studies on the antibacterial spectrum of this compound, focusing on the activity of its precursor bacilysin, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

The antibacterial activity of bacilysin is a result of the intracellular release of this compound, which acts as a potent inhibitor of a key enzyme in the bacterial cell wall synthesis pathway.[3][4][6]

-

Transport: Bacilysin is actively transported into the bacterial cell via di- to oligopeptide uptake systems.[1][3]

-

Hydrolysis: Within the cytoplasm, peptidases hydrolyze the peptide bond between L-alanine and L-anticapsin.[1][3][4]

-

Inhibition of Glucosamine Synthetase: Released this compound specifically targets and irreversibly inhibits glucosamine-6-phosphate synthase (GlmS).[3][4][5][6] It acts as a glutamine analog, binding to the active site of the enzyme.[1]

-

Disruption of Cell Wall Synthesis: The inhibition of GlmS blocks the synthesis of glucosamine-6-phosphate, a crucial precursor for the formation of peptidoglycan, a major component of the bacterial cell wall.[2][5] This ultimately leads to cell lysis and death.

Antibacterial Spectrum

The antibacterial activity of bacilysin, and therefore the effectiveness of intracellularly released this compound, is broad but highly dependent on the composition of the culture medium.[2] In nutrient-rich media, the availability of amino acids and peptides can antagonize the uptake of bacilysin, leading to reduced efficacy. Conversely, in minimal media, bacilysin exhibits potent activity at very low concentrations.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) of Bacilysin | Culture Medium | Reference |

| Escherichia coli B | 0.001 µg/mL | Minimal Medium | [7] |

| Staphylococcus aureus | Not specified | Not specified | [2][3] |

| Candida albicans | Not specified | Not specified | [2] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, or a defined minimal medium for testing bacilysin)

-

Bacilysin stock solution of known concentration

-

Sterile diluent (e.g., broth or saline)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a series of twofold dilutions of the bacilysin stock solution in the broth medium across the wells of the microtiter plate. Typically, 100 µL of medium is added to all wells except the first column. b. Add 200 µL of the highest concentration of bacilysin to the first well. c. Perform a serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding 100 µL from the last well in the dilution series.

-

Inoculum Preparation: a. Grow the test bacterium in broth to the mid-logarithmic phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: a. Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (inoculum without antimicrobial) and a negative control well (broth only). c. Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of bacilysin in a well that shows no visible growth.

Screening for this compound Activity using a Streptococcus pyogenes/Bacteriophage Assay

This specialized assay was devised to screen for compounds that inhibit the formation of the hyaluronic acid capsule of Streptococcus pyogenes, which renders the bacterium resistant to certain bacteriophages.[8] Inhibition of capsule synthesis by this compound allows for phage infection and subsequent lysis of the bacteria.

Materials:

-

Streptococcus pyogenes culture

-

Specific bacteriophage for S. pyogenes

-

Agar plates

-

Soft agar

-

Filter paper discs

-

Test compounds (e.g., fermentation samples containing potential this compound)

-

Control plates (without bacteriophage)

Procedure:

-

Plate Preparation: a. Prepare a base layer of agar in petri dishes. b. In a separate tube, mix a culture of S. pyogenes with the specific bacteriophage in molten soft agar. c. Pour this mixture as an overlay onto the base agar layer and allow it to solidify.

-

Application of Test Compounds: a. Saturate sterile filter paper discs with the experimental compounds to be tested. . Place the saturated discs onto the surface of the prepared agar plates.

-

Incubation: a. Incubate the plates under conditions suitable for the growth of S. pyogenes.

-

Interpretation of Results: a. Test Plates (with bacteriophage): A clear zone of lysis around a disc indicates that the test compound inhibited capsule synthesis, allowing the bacteriophage to infect and lyse the bacteria. b. Control Plates (without bacteriophage): A zone of growth inhibition around a disc indicates classical antibacterial activity of the compound.

Conclusion

The antibacterial spectrum of this compound is intrinsically linked to the activity of its dipeptide precursor, bacilysin. While this compound itself has poor antibacterial properties due to inefficient transport into bacterial cells, its intracellular release following the uptake and hydrolysis of bacilysin leads to potent, broad-spectrum antibacterial activity. This activity is highly dependent on the nutritional environment. The mechanism of action involves the specific inhibition of glucosamine-6-phosphate synthase, a critical enzyme in cell wall biosynthesis. Standard microbiological techniques such as broth microdilution can be used to quantify the activity of bacilysin, while specialized assays have been developed for screening and qualitative assessment of this compound's capsule-inhibiting effects. Further research to establish a comprehensive database of bacilysin's MIC values against a wider array of clinically relevant bacteria in standardized minimal media would be beneficial for a more complete understanding of its antibacterial spectrum.

References

- 1. asm.org [asm.org]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 7. Antimicrobial Bacillus: Metabolites and Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Gateway to a Potent Antibiotic: Unraveling the Role of Bacilysin as a Precursor to Anticapsin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bacilysin, a deceptively simple dipeptide antibiotic produced by various Bacillus species, represents a fascinating example of non-ribosomal peptide synthesis. Its potent antimicrobial activity is not inherent to the parent molecule but is unleashed upon enzymatic cleavage within the target cell, releasing the highly reactive warhead, L-anticapsin. This technical guide provides an in-depth exploration of the biosynthetic pathway leading from the primary metabolite, prephenate, to bacilysin, with a core focus on the intricate enzymatic cascade that establishes bacilysin's crucial role as a stable precursor to the active anticapsin molecule. We will delve into the genetic determinants, enzymatic mechanisms, and key chemical transformations, presenting quantitative data and detailed experimental protocols to facilitate further research and drug development efforts in this area.

Introduction

Bacilysin, with the chemical structure L-alanyl-L-anticapsin, is a broad-spectrum antibiotic effective against a range of bacteria and fungi.[1][2] Its mode of action hinges on the inhibition of glucosamine-6-phosphate (GlcN6P) synthase, a critical enzyme in the biosynthesis of the bacterial cell wall and fungal mannoproteins.[1][2] Interestingly, bacilysin itself is inactive.[1][2] It acts as a "pro-drug," being transported into target cells where intracellular peptidases hydrolyze the peptide bond, liberating L-alanine and the non-proteinogenic amino acid, L-anticapsin.[1][3] It is the this compound moiety, with its reactive epoxycyclohexanone ring, that serves as the potent irreversible inhibitor of GlcN6P synthase.[1][4]

The biosynthesis of this remarkable molecule is orchestrated by a series of enzymes encoded by the bac operon (also referred to as ywfBCDEF) and adjacent genes (ywfG and ywfH) in Bacillus subtilis and other Bacillus species.[4][5] This pathway elegantly diverts a key intermediate from aromatic amino acid biosynthesis, prephenate, into a specialized metabolic route to construct the unique this compound warhead.[6][7] Understanding this pathway in detail is paramount for efforts aimed at engineering novel antibiotic derivatives, improving production yields, and identifying new enzymatic tools for synthetic biology.

The Bacilysin Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The conversion of prephenate to bacilysin is a multi-step process involving a series of enzymatic reactions including decarboxylation, isomerization, reduction, transamination, oxidation, and ligation. The core of this compound synthesis from prephenate involves the sequential action of four key enzymes: BacA, BacB, YwfH (now often referred to as BacG), and YwfG (now often referred to as BacF).[4][8][9]

From Prephenate to Tetrahydrotyrosine: The Early Steps

The initial phase of the pathway focuses on the formation of tetrahydrotyrosine, a key intermediate.

-

Prephenate Decarboxylation by BacA: The pathway initiates with the enzyme BacA, a prephenate decarboxylase. Unlike typical prephenate dehydratases or dehydrogenases that lead to aromatization, BacA catalyzes a non-aromatizing decarboxylation of prephenate.[4] This unique reaction avoids the formation of a stable aromatic ring by protonating C8, resulting in an isomerized structure.[4]

-

Allylic Isomerization by BacB: The product of the BacA reaction is then acted upon by BacB, a bicupin iron enzyme.[4] BacB catalyzes an allylic isomerization, which generates a conjugated dienone.[4][8][9] The resulting products are regioisomers of dihydro-4-hydroxyphenylpyruvate (H₂HPP).[4][8][9]

-

Conjugate Reduction by YwfH (BacG): The conjugated dienone produced by BacB serves as the substrate for the NADH-dependent short-chain reductase, YwfH.[4][8][9] YwfH catalyzes the conjugate addition of a hydride to the C4 olefinic terminus, yielding tetrahydro-4-hydroxyphenylpyruvate (H₄HPP).[4][8][9]

-

Transamination by YwfG (BacF): The final step in this initial phase is the transamination of H₄HPP, catalyzed by the aminotransferase YwfG.[4][10] Using an amino donor such as L-phenylalanine, YwfG converts the keto acid into the non-proteinogenic amino acid, tetrahydrotyrosine (H₄Tyr).[4][8][9]

The Final Touches: Oxidation and Ligation to Form Bacilysin

With the core structure of the this compound precursor in place, the pathway proceeds to the final maturation steps.

-

Oxidation by BacC: The enzyme BacC, an NAD⁺-dependent oxidoreductase, is responsible for a crucial oxidation step.[1][2] While the exact substrate and product of BacC have been a subject of investigation, it is understood to be essential for the formation of the final this compound structure.[1] Mutants lacking bacC are unable to produce L-anticapsin or bacilysin.[1]

-

Ligation by BacD (YwfE): The final step in bacilysin biosynthesis is the ATP-dependent ligation of L-alanine to the newly synthesized L-anticapsin. This reaction is catalyzed by BacD, an L-amino acid ligase.[4][11][12][13] This enzyme exhibits broad substrate specificity in vitro.[11][13]

The resulting dipeptide, bacilysin, is then exported from the cell, ready to act as a Trojan horse against susceptible microorganisms.

Quantitative Data

The following table summarizes the available quantitative data for the enzymes involved in the bacilysin biosynthetic pathway. Further research is needed to fully characterize the kinetics of all enzymes in the cascade.

| Enzyme | Gene Name(s) | Substrate(s) | Product(s) | Cofactor(s) | Kinetic Parameters | Reference(s) |

| Prephenate Decarboxylase | bacA / ywfB | Prephenate | Isomerized, non-aromatic product | None | kcat = 190 min⁻¹, Km (prephenate) = 70 µM | [4] |

| Isomerase | bacB / ywfC | BacA product | Conjugated dienone (H₂HPP regioisomer) | Fe²⁺ | Not reported | [4] |

| Reductase | ywfH / bacG | BacB product | Tetrahydro-4-hydroxyphenylpyruvate (H₄HPP) | NADH | Not reported | [4] |

| Aminotransferase | ywfG / bacF | H₄HPP, L-Phe | Tetrahydrotyrosine (H₄Tyr), Phenylpyruvate | PLP | Not reported | [4] |

| Oxidoreductase | bacC / ywfD | Tetrahydrotyrosine derivative | L-dihydrothis compound derivative | NAD⁺ | Not reported | [1][2] |

| L-Amino Acid Ligase | bacD / ywfE | L-Alanine, L-Anticapsin, ATP | Bacilysin, ADP, Pi | Mg²⁺ or Mn²⁺ | Not reported | [11][12][13] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the bacilysin biosynthetic pathway.

Overexpression and Purification of Bacilysin Biosynthetic Enzymes

A common method for obtaining active enzymes for in vitro studies involves heterologous expression in E. coli.

Protocol:

-

Gene Amplification and Cloning: The genes of interest (bacA, bacB, ywfH, ywfG, bacC, bacD) are amplified from Bacillus subtilis genomic DNA using PCR with primers containing appropriate restriction sites. The amplified fragments are then ligated into an expression vector (e.g., pET series) containing a purification tag (e.g., His₆-tag).

-

Transformation and Expression: The recombinant plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., containing Tris-HCl, NaCl, and protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell debris is removed by centrifugation to obtain a clear cell lysate.

-

Affinity Chromatography: The soluble protein is purified from the cell lysate using affinity chromatography. For His-tagged proteins, a Ni-NTA (nickel-nitrilotriacetic acid) resin is used. The lysate is loaded onto the column, which is then washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is eluted with a buffer containing a higher concentration of imidazole.

-

Protein Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Enzyme Assays

4.2.1. BacA Activity Assay (Spectrophotometric)

This assay monitors the conversion of prephenate to the BacA product, which has a characteristic absorbance maximum.[4]

Protocol:

-

Prepare a reaction mixture containing prephenate in a suitable buffer (e.g., 50 mM potassium phosphate, pH 8.0).

-

Initiate the reaction by adding a known concentration of purified BacA enzyme.

-

Monitor the increase in absorbance at 258 nm over time using a spectrophotometer.

-

The initial rate of the reaction can be used to determine the enzyme's kinetic parameters (kcat and Km) by varying the substrate concentration.[4]

4.2.2. Coupled Enzyme Assays for the Pathway

The sequential activity of the enzymes can be monitored by providing the initial substrate and all necessary enzymes and cofactors.

Protocol:

-

Combine prephenate, BacA, BacB, YwfH, YwfG, NADH, and L-phenylalanine in a reaction buffer.

-

Incubate the reaction at an optimal temperature (e.g., room temperature or 37°C).

-

At various time points, quench the reaction (e.g., by adding acid or by heat inactivation).

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the intermediates and the final product, tetrahydrotyrosine.[4]

Analysis of Bacilysin and Intermediates by HPLC and LC-MS

Protocol:

-

Sample Preparation: Culture supernatants or in vitro reaction mixtures may need to be clarified by centrifugation or filtration. For complex samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

Chromatographic Separation: Samples are injected onto a reverse-phase HPLC column (e.g., C18). A gradient of mobile phases, typically water and acetonitrile with a modifier like formic acid or trifluoroacetic acid, is used to separate the compounds based on their hydrophobicity.

-

Detection:

-

HPLC with UV Detection: Intermediates with chromophores (e.g., the BacB product) can be detected by their absorbance at specific wavelengths (e.g., 295 nm).[4]

-

LC-MS: The eluent from the HPLC is directed into a mass spectrometer. This allows for the sensitive detection and identification of bacilysin and its biosynthetic intermediates based on their mass-to-charge ratio (m/z).[5]

-

Visualizations

Biosynthetic Pathway of Bacilysin

Caption: The enzymatic pathway for the biosynthesis of bacilysin from prephenate.

Experimental Workflow for In Vitro Reconstitution

Caption: A generalized workflow for the in vitro reconstitution and analysis of the bacilysin biosynthetic pathway.

Conclusion

The biosynthesis of bacilysin is a testament to the metabolic ingenuity of microorganisms. By coopting a primary metabolite, Bacillus species have evolved a sophisticated enzymatic assembly line to produce a potent antimicrobial pro-drug. The role of bacilysin as a stable precursor to the highly active this compound molecule is central to its biological function. A thorough understanding of this pathway, from the genetic level to the intricate details of enzyme mechanism and kinetics, is crucial for future endeavors in antibiotic discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of natural product biosynthesis to combat the growing threat of antimicrobial resistance.

References

- 1. Biosynthesis, Molecular Regulation, and Application of Bacilysin Produced by Bacillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of this compound Biosynthesis Reveals a Four-Enzyme Pathway to Tetrahydrotyrosine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dial.uclouvain.be [dial.uclouvain.be]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigation of this compound biosynthesis reveals a four-enzyme pathway to tetrahydrotyrosine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ywfE in Bacillus subtilis Codes for a Novel Enzyme, l-Amino Acid Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EC 6.3.2.49 [iubmb.qmul.ac.uk]

- 13. creative-enzymes.com [creative-enzymes.com]

Unraveling the Genetic Blueprint for Anticapsin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core genetic and biochemical principles underpinning the production of anticapsin, a potent antibacterial and antifungal agent. This compound is the active warhead of the dipeptide antibiotic bacilysin, produced by various Bacillus species. Understanding its biosynthesis is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This document provides a comprehensive overview of the biosynthetic pathway, the enzymatic players, their quantitative characteristics, detailed experimental protocols, and the intricate regulatory networks governing its synthesis.

The this compound Biosynthetic Gene Cluster and Pathway

The genetic foundation for this compound production lies within the bacilysin biosynthetic gene cluster . In the model organism Bacillus subtilis, this cluster is primarily composed of the bac operon (bacA, bacB, bacC, bacD, bacE) and the adjacent ywfG and ywfH genes. These genes orchestrate a multi-step enzymatic cascade that converts the primary metabolite prephenate, an intermediate in the aromatic amino acid biosynthesis pathway, into L-anticapsin, which is then ligated to L-alanine to form bacilysin.[1] The non-proteinogenic amino acid L-anticapsin is the active component responsible for the antimicrobial activity.[2]

The biosynthetic pathway can be summarized as follows:

-

Prephenate to Dihydro-4-hydroxyphenylpyruvate (H₂HPP) regioisomer 4: The pathway initiates with the conversion of prephenate. The enzyme BacA , a prephenate decarboxylase, catalyzes this first committed step.[3]

-

Isomerization to H₂HPP regioisomer 5: The product of BacA is then isomerized by the action of BacB .[3]

-

Reduction to Tetrahydro-4-hydroxyphenylpyruvate (H₄HPP): YwfH , an NADH-dependent reductase, catalyzes the reduction of the H₂HPP regioisomer 5.[4]

-

Transamination to Tetrahydrotyrosine (H₄Tyr): YwfG , an aminotransferase, subsequently converts H₄HPP to tetrahydrotyrosine.[3]

-

Oxidation to Dihydrothis compound: The enzyme BacC , an NAD+-dependent oxidoreductase, is crucial for the next oxidative step.[3]

-

Formation of L-Anticapsin: The final steps leading to the characteristic epoxy ring of this compound are thought to involve further enzymatic modifications.

-

Ligation to L-Alanine to form Bacilysin: Finally, BacD , an L-amino acid ligase, catalyzes the formation of a peptide bond between L-alanine and L-anticapsin to produce bacilysin.[3]

-

Self-Resistance: The BacE protein is a permease believed to be involved in exporting bacilysin, thus providing self-resistance to the producing organism.[2]

Caption: The enzymatic pathway for the biosynthesis of L-anticapsin and bacilysin from prephenate.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of each enzymatic step is critical for the overall yield of this compound. The following table summarizes the available kinetic parameters for the key enzymes in the biosynthetic pathway.

| Enzyme | Gene | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | V_max_ (nmol/min/µg) | Reference |

| BacA | bacA | Prephenate | 70 | 190 | - | [3] |

| BacB | bacB | Product of BacA | 423 ± 81 | 1471 | 53.49 ± 4.56 | [5] |

| YwfH | ywfH | H₂HPP (E/Z isomers) | - | - | - | [4] |

| YwfG | ywfG | H₄HPP | - | - | - | |

| BacC | bacC | Tetrahydrotyrosine | - | - | - | |

| BacD | bacD | L-Alanine, L-Anticapsin | - | - | - |

Regulatory Network of this compound Production

The biosynthesis of bacilysin is a tightly regulated process, primarily controlled at the transcriptional level of the bac operon. This regulation is integrated with the cell's quorum sensing and sporulation pathways, ensuring that antibiotic production occurs at the appropriate cell density and physiological state.

Several key transcriptional regulators have been identified:

-

Positive Regulators:

-

ComA: A response regulator that is a central component of the quorum-sensing pathway. Activated ComA directly binds to the bac promoter to initiate transcription.[6]

-

Spo0A: The master regulator of sporulation. Spo0A can directly bind to the bac promoter and also indirectly promotes bac expression by repressing the repressor AbrB.[7]

-

-

Negative Regulators:

The interplay between these regulators creates a sophisticated switch for bacilysin production. At high cell density, quorum sensing signals lead to the activation of ComA, which in turn activates bac expression. As cells enter the stationary phase and initiate sporulation, Spo0A levels rise, further enhancing bac transcription while relieving the repression by AbrB.

Caption: The regulatory network controlling the transcription of the bacilysin (bac) operon.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Overexpression and Purification of His-tagged Bac Proteins from E. coli

This protocol describes the general procedure for producing and purifying the enzymes of the this compound biosynthetic pathway.

Workflow Diagram:

Caption: A generalized workflow for the expression and purification of His-tagged Bac proteins.

Protocol:

-

Gene Amplification and Cloning:

-

Amplify the coding sequences of bacA, bacB, ywfH, ywfG, bacC, and bacD from B. subtilis genomic DNA using PCR with primers containing appropriate restriction sites.

-

Ligate the PCR products into a His-tag expression vector, such as pET-28a, which adds an N-terminal or C-terminal 6xHis-tag.

-

Transform the ligation products into a suitable E. coli cloning strain (e.g., DH5α) and verify the sequence of the insert.

-

-

Protein Expression:

-

Transform the confirmed expression plasmids into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-18 hours.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice or by passing them through a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Chromatography:

-

Load the clarified lysate onto a Ni-NTA or Co-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

-

-

Protein Analysis and Storage:

-

Analyze the purity of the eluted protein fractions by SDS-PAGE.

-

Pool the pure fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Store the purified protein at -80°C.

-

In Vitro Reconstitution of the this compound Biosynthesis Pathway

This protocol allows for the stepwise or complete reconstitution of the this compound biosynthetic pathway using purified enzymes.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5), the starting substrate prephenate (e.g., 1 mM), and any necessary cofactors (e.g., 1 mM NADH for YwfH, 1 mM PLP and an amino donor like L-glutamate for YwfG, 1 mM NAD+ for BacC, 1 mM ATP and MgCl₂ for BacD).

-

Initiate the reaction by adding the purified enzymes in a sequential manner or all at once, depending on the desired experiment. Typical enzyme concentrations range from 1-10 µM.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for a specified period, ranging from minutes to several hours.

-

-

Reaction Quenching and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation.

-

Centrifuge the quenched reaction to pellet any precipitated protein.

-

Analyze the supernatant directly by HPLC or HPLC-MS.

-

HPLC Analysis of this compound and Related Intermediates

This method is used to separate and quantify the substrate, intermediates, and final product of the in vitro reconstitution assay.

Protocol:

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system equipped with a UV-Vis detector or a mass spectrometer (LC-MS).

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:

-

0-5 min: 5% B

-

5-25 min: 5-95% B

-

25-30 min: 95% B

-

30-35 min: 95-5% B

-

35-40 min: 5% B

-

-

Flow Rate: 0.5-1.0 mL/min.

-

Detection: UV detection at wavelengths relevant to the intermediates (e.g., 220 nm for prephenate, 275 nm for tyrosine-like compounds) or by mass spectrometry for more specific detection and identification.

-

-

Sample Analysis:

-

Inject 10-20 µL of the prepared sample supernatant onto the HPLC system.

-

Monitor the elution of compounds and compare their retention times and/or mass-to-charge ratios with authentic standards, if available.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve.

-

Gene Knockout in Bacillus subtilis using CRISPR-Cas9

This protocol outlines a general method for creating targeted gene deletions in the bac operon of B. subtilis to study the function of individual genes.

Workflow Diagram:

Caption: A workflow for creating gene knockouts in Bacillus subtilis using the CRISPR-Cas9 system.

Protocol:

-

Design of single guide RNA (sgRNA):

-

Design a 20-nucleotide sgRNA sequence that targets a specific site within the gene to be deleted. Ensure the target site is followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Several online tools are available for sgRNA design.

-

-

Construction of the CRISPR-Cas9 Plasmid:

-

Clone the designed sgRNA sequence into a B. subtilis compatible CRISPR-Cas9 vector. These vectors typically contain the cas9 gene under the control of an inducible or constitutive promoter and a cassette for expressing the sgRNA.

-

-

Preparation of the Donor DNA Template:

-

Construct a donor DNA template that will be used for homologous recombination to replace the target gene. This template should consist of an antibiotic resistance cassette flanked by upstream and downstream homology arms (typically 500-1000 bp) that are homologous to the regions flanking the target gene.

-

-

Transformation of B. subtilis:

-

Prepare competent B. subtilis cells.

-

Co-transform the competent cells with the CRISPR-Cas9 plasmid and the donor DNA template.

-

-

Selection and Verification of Mutants:

-

Plate the transformed cells on agar plates containing the antibiotic corresponding to the resistance cassette in the donor DNA and the antibiotic for selecting the CRISPR plasmid.

-

Isolate individual colonies and verify the gene knockout by colony PCR using primers that flank the target gene. The PCR product from the knockout mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

-

Confirm the correct integration of the resistance cassette and the deletion of the target gene by DNA sequencing of the PCR product.

-

-

Curing of the CRISPR-Cas9 Plasmid (Optional):

-

If the CRISPR-Cas9 plasmid is temperature-sensitive, it can be cured by growing the mutant strain at a non-permissive temperature.

-

Conclusion

The genetic and biochemical pathways for this compound production in Bacillus subtilis represent a fascinating example of microbial secondary metabolism. The intricate interplay of the bac and ywf gene products, coupled with a sophisticated regulatory network, highlights the complexity of antibiotic biosynthesis. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the remaining unknown steps in the pathway, to characterize the kinetics of all the enzymes involved, and to engineer more potent or novel this compound derivatives. A deeper understanding of this system holds significant promise for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

References

- 1. Synthesis of bacilysin by Bacillus subtilis branches from prephenate of the aromatic amino acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influence of B. subtilis 3NA mutations in spo0A and abrB on surfactin production in B. subtilis 168 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of this compound Biosynthesis Reveals a Four-Enzyme Pathway to Tetrahydrotyrosine in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Simplified Method for CRISPR-Cas9 Engineering of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of insertional mutations in comQ, comP, srfA, spo0H, spo0A and abrB genes on bacilysin biosynthesis in Bacillus subtilis [open.metu.edu.tr]

- 7. cube-biotech.com [cube-biotech.com]

- 8. open.metu.edu.tr [open.metu.edu.tr]

Methodological & Application

Application Notes and Protocols for Anticapsin Quantification using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction